molecular formula C7H4FNO4 B083329 3-Fluoro-5-nitrobenzoic acid CAS No. 14027-75-9

3-Fluoro-5-nitrobenzoic acid

Cat. No. B083329
CAS RN: 14027-75-9
M. Wt: 185.11 g/mol
InChI Key: VIPUIECMSDQUIK-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzoic acid is a multifunctional compound used as a building block in organic chemistry, particularly in the synthesis of various heterocyclic compounds. It is recognized for its role in creating nitrogenous cycles, which are significant in drug discovery and development.

Synthesis Analysis

  • 3-Fluoro-5-nitrobenzoic acid can be synthesized using 4-chloro-2-fluoro-5-nitrobenzoic acid, a readily available compound. This synthesis can lead to various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, and quinoxalinones, among others (Křupková et al., 2013).

Molecular Structure Analysis

  • The molecule of a closely related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which is a designed inhibitor for the influenza virus neuraminidase protein, forms hydrogen-bonded dimers. The dihedral angles of its substituent groups provide insights into the structural configuration (Jedrzejas et al., 1995).

Chemical Reactions and Properties

  • In reactions involving 3,5-dinitro- and 3-fluoro-5-nitrobenzofluorides, the mobility of the nitro group and fluorine atom is significant. These reactions, often involving phenols, are guided by the reactivity of arenes and can be entropy-controlled (Khalfina & Vlasov, 2002).

Physical Properties Analysis

  • The crystal structure of 3-nitrobenzoic acid and its complexes, closely related to 3-fluoro-5-nitrobenzoic acid, demonstrates unique bonding features and physical properties that could be extrapolated to understand the properties of 3-fluoro-5-nitrobenzoic acid (D'angelo et al., 2008).

Chemical Properties Analysis

  • Studies on compounds like 5-fluoroisoxazoles, synthesized via the reaction of nitrosonium with bromo-fluoro arylcyclopropanes, can provide insights into the chemical behavior and potential applications of 3-fluoro-5-nitrobenzoic acid (Bondarenko et al., 2019).

Scientific Research Applications

  • Synthesis of Guanine-Mimetic Library : 3-Fluoro-5-nitrobenzoic acid has been used in the synthesis of a guanine-mimetic library. This demonstrates its utility in the creation of complex organic compounds that mimic biological molecules (Miller & Mitchison, 2004).

  • Building Block for Solid-Phase Synthesis : It serves as a multireactive building block in heterocyclic oriented synthesis, useful for creating various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

  • Synthesis of β-Turn Peptidomimetics : The compound is used in the synthesis of β-turn peptidomimetics, playing a role in the development of peptide-based pharmaceuticals (Jiang & Burgess, 2002).

  • Fluorescent Labeling Reagent in Chromatography : 3-Fluoro-5-nitrobenzoic acid derivatives are used as fluorescent labeling reagents in chromatography for the detection of amino acids (Watanabe & Imai, 1981).

  • Synthesis of Various Organic Compounds : It's involved in the solid-phase synthesis of N-hydroxyindoles, benzo[c]isoxazoles, and other complex organic compounds (Stephensen & Zaragoza, 1999).

  • Use in Flow Chemistry : 3-Fluoro-5-nitrobenzoic acid and its derivatives are involved in flow chemistry processes, indicating their importance in the manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

  • Synthesis of Biaryl Ethers and Macrocycles : The compound is also a key reagent in the solid-phase synthesis of functionalized biaryl ethers and macrocycles, which are useful scaffolds in combinatorial chemistry (Wijkmans et al., 1997; Kiselyov et al., 1998; Kiselyov et al., 1999).

Safety And Hazards

3-Fluoro-5-nitrobenzoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUIECMSDQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374627
Record name 3-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitrobenzoic acid

CAS RN

14027-75-9
Record name 3-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

A vigorously stirred slurry of nitrosonium tetrafluoroborate (3.53 g, 30.2 mM) in acetonitrile (50 ml) under an atmosphere of argon was cooled in an ice bath, and 3-amino-5-nitrobenzoic acid (5.0 g, 27.5 mM) was added in three portions. The temperature was then allowed to rise to ambient, and the mixture was stirred for 48 hours. 1,2-Dichlorobenzene (50 ml) was added, and acetonitrile distilled from the mixture at reduced pressure. The mixture was then heated to 170° for 30 minutes, when gas evolution had ended. After cooling, the mix was poured into dichloromethane (200 ml), and extracted with NaHCO3 solution. After back washing the aqueous phase with dichloromethane, it was acidified (2M hydrochloric acid), and organics extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with brine, and dried over MgSO4. Crude product was purified by chromatography on silica, eluting with a gradient from dichloromethane/acetic acid (99:1) to dichloromethane/isopropanol/acetic acid (80:20:1), to give 3-fluoro-5-nitrobenzoic acid (3.26 g, 64%). Nmr (DHSO-d6): δ 8.14 (dm, 1H); 8.37 (dt, 1H); 8.46 (m, 1H).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CWL Bevan, TA Emokpae, J Hirst - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… In agreement with the above argument, the methoxydefluorination of the anion of 3-fluoro-5-nitrobenzoic acid, a reaction between two negatively charged ions proceeding through a …
Number of citations: 2 pubs.rsc.org
K Hurth, S Jacquier, H Lehmann, R Wilcken - Tetrahedron Letters, 2015 - Elsevier
… evaporation of the solvent, 160 g of an off-white solid (90%) was obtained as a mixture of 2-bromo-3-fluoro-6-nitrobenzoic acid (regioisomer 2) and 2-bromo-3-fluoro-5-nitrobenzoic acid …
Number of citations: 4 www.sciencedirect.com
V Cecchetti, O Tabarrini, S Sabatini, H Miao… - Bioorganic & medicinal …, 1999 - Elsevier
From our quantitative structure–activity relationship (QSAR) study on a large set of 6-aminoquinolones, which indicated that a group larger than methyl could be allocated at C-8 position…
Number of citations: 30 www.sciencedirect.com
DL Hughes - Organic Process Research & Development, 2017 - ACS Publications
… The synthesis started with chlorination of 3-fluoro-5-nitrobenzoic acid with NCS in DMF to afford 4-chloro-3-fluoro-5-nitrobenzoic acid (41) in 88% yield. The chlorination blocks one ortho…
Number of citations: 57 pubs.acs.org

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